1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
Overview
Description
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.03 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 5-position of the pyridine ring, along with an ethanone group at the 4-position. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone typically involves the bromination and fluorination of pyridine derivatives. One common synthetic route starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions to introduce the fluorine atom and the ethanone group . The reaction conditions often involve the use of reagents such as sodium hydride (NaH) and ethyl 4-fluorobenzoate in the presence of a base like sodium hexamethyldisilazide (NaHMDS) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules and probes for studying biological pathways.
Medicine: It is involved in the synthesis of potential drug candidates for various therapeutic areas.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved vary depending on the context of its use .
Comparison with Similar Compounds
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone can be compared with other similar compounds, such as:
2-Bromo-5-fluoropyridine: Lacks the ethanone group, making it less versatile in certain synthetic applications.
1-(3-Bromo-5-fluoropyridin-2-yl)ethanone: Has a different substitution pattern on the pyridine ring, leading to different reactivity and applications.
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQIWGMFAJKIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649371 | |
Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114523-56-6 | |
Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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